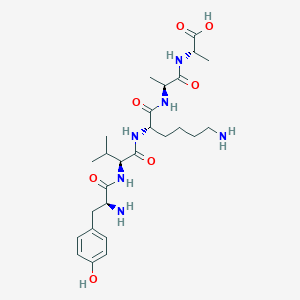
(1E,4E)-N~1~-Methyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,4E)-N~1~-Methyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine is an organic compound characterized by its unique structure, which includes a cyclohexa-2,5-diene ring substituted with a methyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-N~1~-Methyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine can be achieved through several methods. One common approach involves the condensation of appropriate precursors under controlled conditions. For instance, the Claisen-Schmidt condensation reaction is often employed, where the reaction between an aldehyde and a ketone in the presence of a base leads to the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-N~1~-Methyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1E,4E)-N~1~-Methyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of specific enzymes.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit antimicrobial, antiviral, or anticancer activities, making them valuable in drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1E,4E)-N~1~-Methyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one: This compound shares a similar dienone structure and is used in similar applications.
(1E,4E)-1,5-Bis(2-methylphenyl)-1,4-pentadien-3-one: Another related compound with comparable reactivity and applications.
Uniqueness
(1E,4E)-N~1~-Methyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
331990-60-4 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-N-methyl-4-N-phenylcyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C13H12N2/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
WMFRXLMQHUUPDX-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C=CC(=NC2=CC=CC=C2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
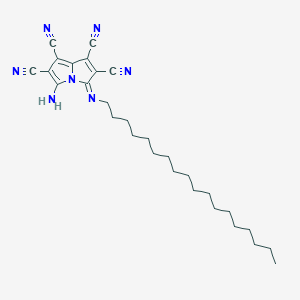
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)

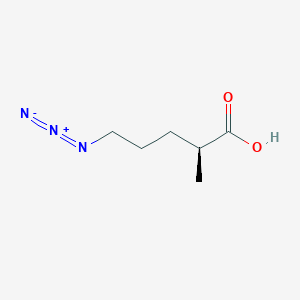
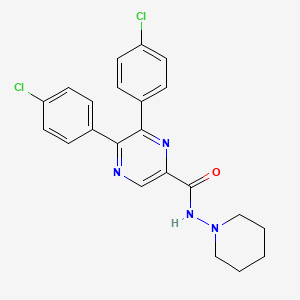
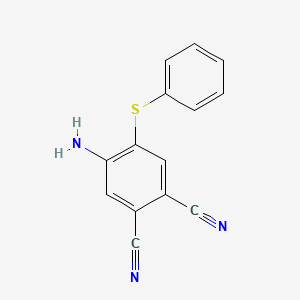
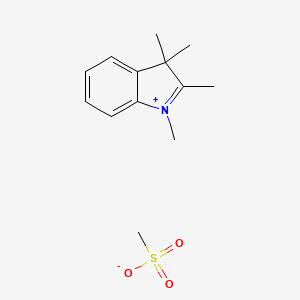
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)
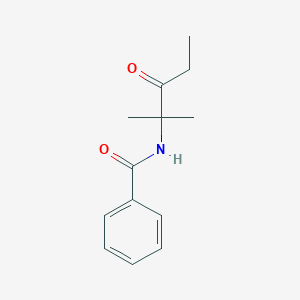
![2-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14235804.png)

![1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14235811.png)
